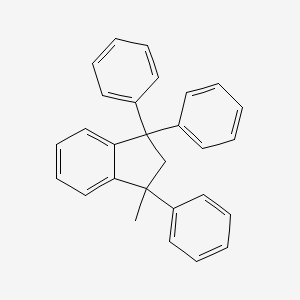

1-Methyl-1,3,3-triphenylindane

Description

Structure

3D Structure

Properties

CAS No. |

19303-32-3 |

|---|---|

Molecular Formula |

C28H24 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

1-methyl-1,3,3-triphenyl-2H-indene |

InChI |

InChI=1S/C28H24/c1-27(22-13-5-2-6-14-22)21-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)26-20-12-11-19-25(26)27/h2-20H,21H2,1H3 |

InChI Key |

NHZVDEWMDVTVLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1,3,3 Triphenylindane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of 1-Methyl-1,3,3-triphenylindane in solution. By analyzing the magnetic properties of its atomic nuclei, a comprehensive picture of the proton and carbon environments can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl, methylene (B1212753), and aromatic protons. The aromatic region of the spectrum is notably complex due to the presence of four different phenyl groups, leading to overlapping multiplets. The methyl group attached to the C1 position typically appears as a sharp singlet in the upfield region of the spectrum. The protons of the indane core and the three phenyl substituents at the C1 and C3 positions create a unique fingerprint for the molecule.

| Proton Assignment | Typical Chemical Shift (δ) [ppm] | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (Ph) | ~ 6.8 - 7.5 | Multiplet (m) | 19H |

| Methylene Protons (C2-Ha, C2-Hb) | ~ 2.5 - 3.0 | Doublet of Doublets (dd) or two Doublets (d) | 2H |

| Methyl Protons (C1-CH₃) | ~ 1.5 | Singlet (s) | 3H |

A key feature in the ¹H NMR spectrum of this compound is the presence of diastereotopic protons. masterorganicchemistry.com The carbon at position C1 is a stereocenter, rendering the molecule chiral. Consequently, the two protons on the adjacent methylene group (C2) are chemically non-equivalent. masterorganicchemistry.comlibretexts.org These protons, often labeled Ha and Hb, reside in different chemical environments and therefore exhibit distinct chemical shifts. masterorganicchemistry.com

This non-equivalence results in each proton appearing as a separate signal, typically as a pair of doublets due to geminal coupling (coupling to each other) and potentially further splitting from vicinal coupling to any nearby protons. The observation of two separate signals for the C2-methylene group is definitive proof of the chiral nature of the C1 center and the resulting diastereotopicity. masterorganicchemistry.comyoutube.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum can be divided into the aliphatic region, containing the methyl, methylene, and quaternary carbon signals, and the aromatic region. The presence of two quaternary carbons (C1 and C3) bearing phenyl and methyl groups is a significant feature. The chemical shifts are assigned based on established ranges for similar carbon environments. nih.gov

| Carbon Assignment | Typical Chemical Shift (δ) [ppm] |

|---|---|

| Aromatic C (Quaternary) | ~ 140 - 155 |

| Aromatic CH | ~ 125 - 130 |

| Quaternary C3 | ~ 60 - 70 |

| Quaternary C1 | ~ 50 - 60 |

| Methylene C2 | ~ 45 - 55 |

| Methyl C (C1-CH₃) | ~ 25 - 35 |

Multi-Nuclear and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling correlations. sdsu.edu For this compound, a key correlation would be observed between the two diastereotopic methylene protons at C2, confirming their geminal coupling. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates proton signals with their directly attached carbon atoms. emerypharma.com This is crucial for definitively assigning the signals for the C2 methylene carbon to its corresponding diastereotopic protons and the C1-methyl carbon to its singlet proton signal. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. emerypharma.com It is instrumental in piecing together the carbon skeleton. For instance, the methyl protons (C1-CH₃) would show correlations to the quaternary carbons C1 and C3, as well as the methylene carbon C2. The methylene protons would correlate to the quaternary carbons C1 and C3 and nearby aromatic carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close in space, not necessarily through bonds. researchgate.net This can confirm the stereochemical arrangement, for example, by showing spatial proximity between the C1-methyl group protons and the protons of the C1-phenyl ring. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain insight into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the molecule's mass-to-charge ratio. For this compound, with a molecular formula of C₂₈H₂₄, the calculated exact mass is approximately 360.1878 g/mol . nih.gov An HRMS measurement confirming this value provides strong evidence for the assigned molecular formula. nih.gov The mass spectrum often shows a prominent peak corresponding to the loss of a methyl group ([M-15]⁺), resulting in a fragment ion with an m/z of approximately 345. nih.gov This fragmentation is a characteristic feature supporting the presence of the methyl group at the C1 position. nih.gov

Fragmentation Pattern Analysis in Structural Identification

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The fragmentation pattern of this compound provides significant clues to its molecular structure. The molecular weight of this compound is approximately 360.5 g/mol . nih.gov

In the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, several key fragments are observed. The most prominent peaks are found at m/z values of 345, 267, and 269. nih.gov The generation of these fragments can be rationalized through established principles of mass spectrometry, where fragmentation is often driven by the formation of stable carbocations. chemguide.co.uklibretexts.org

The peak at m/z 345 corresponds to the loss of a methyl radical (•CH₃, mass of 15 amu) from the molecular ion (M•⁺). This is a common fragmentation pathway for molecules containing a methyl group, resulting in the formation of a stable tertiary carbocation. youtube.com

Proposed Fragmentation Pathways:

Formation of the m/z 345 ion ([M-15]⁺): The initial ionization of the molecule creates a molecular ion (M•⁺). The cleavage of the bond between the C1 carbon and the methyl group results in a methyl radical and a resonance-stabilized tertiary carbocation at m/z 345.

C₂₈H₂₄•⁺ (m/z 360) → [C₂₇H₂₁]⁺ (m/z 345) + •CH₃

Formation of the m/z 267 ion: This fragment likely arises from the further fragmentation of the m/z 345 ion, involving the loss of a phenyl group (C₆H₅, mass of 77 amu) and subsequent rearrangements. The stability of the resulting ion is a key driving force for this fragmentation. thieme-connect.de

[C₂₇H₂₁]⁺ (m/z 345) → [C₂₁H₁₆]⁺ (m/z 267) + •C₆H₅

Formation of the m/z 269 ion: The presence of a peak at m/z 269, two mass units higher than 267, could be attributed to a hydrogen rearrangement process prior to or during fragmentation, or it could represent an isotopic peak.

The stability of the resulting carbocations, particularly tertiary and resonance-stabilized ions, dictates the most favorable fragmentation pathways and, consequently, the most intense peaks in the mass spectrum. libretexts.org

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 345 | [M - CH₃]⁺ | •CH₃ (Methyl radical) |

| 269 | [M - CH₃ - C₆H₄]⁺ (rearranged) | - |

| 267 | [M - CH₃ - C₆H₆]⁺ | C₆H₆ (Benzene) |

Vibrational Spectroscopy for Molecular Dynamics and Fingerprinting

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. While a detailed, publicly available IR spectrum for this compound is not readily accessible, a theoretical analysis based on its structure allows for the prediction of its key absorption bands. The structure contains aromatic C-H bonds, aliphatic C-H bonds, and C=C bonds within the phenyl rings and the indane backbone.

Expected Characteristic IR Absorption Bands:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the phenyl rings are expected to appear at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl group and the methylene group in the indane ring will exhibit stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically result in a series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for both aromatic and aliphatic C-H bonds would be observed in the fingerprint region (below 1500 cm⁻¹).

The specific pattern of these absorptions provides a unique "fingerprint" for the molecule. researchgate.net

Raman Spectroscopy in Aromatic and Aliphatic Moiety Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is another powerful vibrational spectroscopy technique that provides complementary information to IR spectroscopy. avantesusa.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the aromatic and aliphatic moieties of this compound. spectroscopyonline.com

In related indane-based acceptor molecules, resonance Raman spectroscopy has been used to validate theoretical findings from time-dependent density functional theory (TD-DFT). acs.org For this compound, strong Raman signals would be expected for the symmetric vibrations of the phenyl rings.

Anticipated Raman Shifts:

Aromatic Ring Breathing Modes: The symmetric vibrations of the phenyl rings would produce intense peaks, which are characteristic of substituted benzenes.

Aliphatic C-C Stretching: The carbon-carbon single bonds of the indane framework would also be Raman active.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes would be observable, often with different relative intensities compared to the IR spectrum.

The analysis of the Raman spectrum would aid in confirming the presence and substitution pattern of the aromatic rings and the structure of the aliphatic indane core. nih.gov

Inelastic Neutron Scattering (INS) for Low-Energy Vibrational Modes (e.g., Methyl Torsions in Related Indanes)

Inelastic Neutron Scattering (INS) is a specialized technique for probing low-energy vibrational modes in molecules, such as the torsional (rotational) motions of methyl groups. researchgate.net These low-frequency vibrations, which typically occur below 400 cm⁻¹, are often weak or forbidden in IR and Raman spectroscopy. nih.gov INS is particularly sensitive to the motions of hydrogen atoms due to the large incoherent scattering cross-section of protons. scispace.com

For this compound, the rotation of the C1-methyl group against the bulky indane frame is a low-energy process that would be a prime candidate for study by INS. Studies on other methylated organic compounds have shown that methyl torsions give rise to strong signals in INS spectra, providing valuable information about the local environment and the rotational barrier of the methyl group. nih.govumich.edu The energy of this torsional mode is influenced by both intramolecular and intermolecular interactions. nih.gov Observing this mode would provide direct insight into the rotational dynamics of the methyl group within the sterically hindered environment of the triphenylindane framework. ku.dk

X-ray Crystallography for Solid-State Structural Analysis (of related indane frameworks)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of a compound, one can generate a detailed electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

While the specific crystal structure of this compound is not publicly documented, X-ray diffraction studies on related substituted organic molecules, including those with phenyl groups, demonstrate the power of this technique. mdpi.com A crystallographic analysis of this compound would definitively confirm its connectivity and provide invaluable data on its solid-state conformation.

Key structural features that would be elucidated include:

The precise bond lengths and angles of the five-membered indane ring and the attached methyl and phenyl groups.

The conformation of the indane ring (e.g., envelope or twist conformation).

The dihedral angles describing the orientation of the three phenyl groups relative to the indane core.

Intermolecular interactions, such as C-H···π stacking, that govern the packing of the molecules in the crystal lattice.

Such detailed structural information is crucial for understanding the molecule's physical properties and for computational modeling. mdpi.com

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 1 Methyl 1,3,3 Triphenylindane

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-methyl-1,3,3-triphenylindane at the atomic level. These computational methods allow for the determination of the molecule's three-dimensional structure, vibrational modes, and electronic characteristics without the need for empirical measurements.

Density Functional Theory (DFT) in Geometry Optimization and Vibrational Frequency Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and vibrational frequencies of molecules such as this compound.

Geometry Optimization: The process begins with an initial guess of the molecule's structure. The DFT calculation then iteratively adjusts the positions of the atoms to find the lowest energy conformation, known as the optimized geometry. This process minimizes the forces on each atom, resulting in a stable, low-energy structure. For complex molecules like this compound, with its bulky phenyl groups and chiral center, DFT can predict key structural parameters. While specific DFT studies on this compound are not prevalent in the literature, calculations on related indane derivatives have been successfully performed. researchgate.netrsc.orgacs.orgmdpi.com

Vibrational Frequency Prediction: Once the geometry is optimized to a stationary point on the potential energy surface, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic displacements. The results provide a set of vibrational modes and their corresponding frequencies. These computed frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the calculated structure. A key diagnostic in these calculations is the presence of imaginary frequencies. A true energy minimum will have no imaginary frequencies, while a transition state structure is characterized by exactly one imaginary frequency. researchgate.net

Below is an interactive table showing the types of data that a DFT calculation would yield for this compound. The values presented are illustrative examples based on typical organic molecules, as a specific computational study for this exact molecule is not publicly available.

Molecular Orbital Theory and Electronic Property Characterization

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to molecular orbitals that can extend over the entire molecule. libretexts.org This approach is crucial for characterizing the electronic properties of this compound.

Key parameters derived from MO theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Computational methods like DFT are commonly used to calculate these orbital energies. acs.orgmdpi.com Analysis of the HOMO and LUMO shapes reveals the regions of the molecule that are most electron-rich and electron-poor, providing insight into its reactivity with other chemical species. For instance, in reactions, the HOMO of one molecule interacts with the LUMO of another.

The following interactive table outlines key electronic properties that can be determined for this compound through MO calculations, with illustrative values.

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for investigating the intricate details of chemical reactions. For a molecule like this compound, this involves mapping out the potential energy surfaces of its synthetic pathways to understand how it is formed.

Elucidation of Cycloaddition Reaction Pathways

One reported synthesis of this compound involves a formal [3+2] cycloaddition reaction. d-nb.info This type of reaction can be computationally modeled to understand its mechanism in detail. Theoretical studies of cycloadditions often use DFT to explore the potential energy surface, identifying whether the reaction proceeds through a concerted (single-step) or a stepwise (multi-step) mechanism. diva-portal.org

In a concerted pathway, the two new bonds form simultaneously, passing through a single transition state. In a stepwise mechanism, an intermediate is formed first, followed by a second step to yield the final product. Computational analysis can distinguish between these by locating all relevant transition states and intermediates. The asynchronicity of a concerted reaction—the degree to which bond formations are out of sync—can also be quantified by examining the bond lengths in the transition state structure. Trityl cations, which are implicated in the formation of this compound, are known to catalyze various cycloaddition reactions. researchgate.netccspublishing.org.cn

Transition State Analysis in Friedel-Crafts Cyclialkylations

An alternative synthetic route to the indane core involves an intramolecular Friedel-Crafts cyclialkylation. masterorganicchemistry.com For example, the related compound 1-methyl-1,3-diphenylindane can be synthesized via the cyclialkylation of 2,4,4-triphenyl-2-butanol. researchgate.net A similar pathway could be envisioned for this compound.

Computational chemistry allows for a detailed analysis of the transition states involved in such reactions. The reaction typically proceeds via protonation of an alcohol to form a good leaving group (water), which departs to generate a carbocation. This electrophilic center is then attacked by an aromatic ring in an intramolecular electrophilic aromatic substitution. The key step, the ring-closure, involves a specific transition state. Locating this transition state structure on the potential energy surface and calculating its energy provides the activation energy for the cyclization. This analysis can reveal factors that favor the formation of the five-membered indane ring over other possible products and explain observed regioselectivity and stereoselectivity. researchgate.netmasterorganicchemistry.com

Energetic Profiling of Proposed Synthetic Routes

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a proposed reaction can be constructed. This profile provides crucial thermodynamic and kinetic information.

Kinetics: The energy difference between the reactants and the highest-energy transition state on the reaction pathway is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

By creating energetic profiles for both the cycloaddition and the Friedel-Crafts cyclialkylation pathways to this compound, computational chemists can predict which route is more viable under specific conditions. researchgate.net This comparative analysis is invaluable for optimizing synthetic strategies, as it can guide the choice of reagents, catalysts, and reaction conditions to favor the desired product.

The following table compares the types of information that would be sought in a computational study of these two potential synthetic routes.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound is complex due to the presence of a flexible five-membered ring, multiple bulky phenyl substituents, and a chiral center. Computational and theoretical investigations are essential to understand its conformational preferences and stereochemistry, which are dictated by a delicate balance of steric and electronic effects.

Conformational Landscape of the Indane Core

The central indane core, a fusion of a benzene (B151609) ring and a cyclopentane (B165970) ring, is not planar. The five-membered ring adopts puckered conformations to relieve bond angle strain. researchgate.net In substituted indanes, the two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). In the envelope conformation, one carbon atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

For this compound, the immense steric bulk of the substituents at the C1 and C3 positions heavily influences the puckering of the five-membered ring. The substitution pattern breaks the symmetry, leading to a distorted envelope or twist conformation as the molecule seeks to minimize the severe steric clashes between the phenyl and methyl groups. Quantum chemical calculations on substituted cyclopentanes and related systems show that the energy barrier between these puckered forms is generally low, but the presence of bulky groups can create a more defined energy minimum for a specific conformation. acs.org

| Conformation | Key Dihedral Angle (Illustrative) | Hypothetical Relative Energy (kcal/mol) | Rationale |

|---|---|---|---|

| Envelope (C2 puckered) | C1-C2-C3-C3a | 0.0 | May allow for pseudo-equatorial positioning of a bulky C3-phenyl group, minimizing some steric interactions. |

| Twist (C1, C2 puckered) | C3a-C1-C2-C3 | 1.5 - 3.0 | Could introduce new steric clashes between the C1 and C3 substituents. |

| Planar | N/A | > 10.0 | Prohibitively high energy due to extreme eclipsing strain and steric repulsion between all substituents. |

Note: The energy values are illustrative and represent a conceptual landscape. Actual values would require specific quantum chemical calculations (e.g., using Density Functional Theory).

Rotational Barriers and Orientation of Phenyl Groups

The three phenyl groups in this compound experience significant steric hindrance, which severely restricts their rotation around the single bonds connecting them to the indane core. This phenomenon is well-documented in other sterically crowded molecules, such as substituted biphenyls and triphenylmethyl systems. tandfonline.comlibretexts.org Free rotation is impossible, and the phenyl groups are forced to adopt a twisted, propeller-like arrangement to minimize van der Waals repulsion.

| Substituent | Bond | Predicted Dihedral Angle Range (°) | Controlling Factor |

|---|---|---|---|

| C1-Phenyl | C2-C1-C(Ph)-C(Ph) | 40 - 60 | Steric repulsion from the C1-methyl group and the two C3-phenyl groups. |

| C3-Phenyl (axial-like) | C2-C3-C(Ph)-C(Ph) | 50 - 70 | Severe steric clash with the other C3-phenyl group and the C1-phenyl group. |

| C3-Phenyl (equatorial-like) | C2-C3-C(Ph)-C(Ph) | 30 - 50 | Steric interaction with the fused benzene ring and the C1-phenyl group. |

Note: These angles are estimations based on principles of steric hindrance. The labels "axial-like" and "equatorial-like" refer to their orientation relative to the approximate plane of the five-membered ring.

Stereochemical Prediction

The C1 carbon of this compound is a stereocenter because it is bonded to four different groups: the methyl group, a phenyl group, the C2 atom of the indane ring, and the C7a atom of the fused benzene ring. Consequently, the molecule is chiral and exists as a pair of enantiomers: (R)-1-Methyl-1,3,3-triphenylindane and (S)-1-Methyl-1,3,3-triphenylindane.

Computational modeling can be used to build and analyze both the R and S enantiomers. Their calculated ground-state energies would be identical, as is characteristic of enantiomers. However, computational studies could predict different outcomes if the molecule were to interact with another chiral entity, such as a biological receptor or a chiral catalyst. Without experimental data or specific calculations involving chiral interactions, it is not possible to predict any difference in the properties or stability of the individual enantiomers in an achiral environment.

Advanced Reaction Chemistry and Functionalization Strategies for 1 Methyl 1,3,3 Triphenylindane

Selective Substitution Reactions on the Indane Core

The indane core of 1-Methyl-1,3,3-triphenylindane consists of a fused benzene (B151609) ring and a five-membered aliphatic ring. The fused benzene ring is, in principle, susceptible to electrophilic aromatic substitution reactions. However, the extreme steric hindrance imposed by the adjacent quaternary carbon (C1) bearing a methyl and a phenyl group, and the C3 carbon bearing two phenyl groups, makes direct substitution on these aromatic positions (positions 4, 5, 6, and 7) challenging.

While specific literature detailing selective substitution on the indane core of this exact molecule is scarce, general principles of indane chemistry suggest that under forcing conditions, reactions like nitration or halogenation could proceed. The directing effects of the alkyl portion of the fused ring would likely favor substitution at the C4 and C6 positions. However, the significant steric bulk presents a high activation barrier, and such reactions would likely require potent electrophiles and harsh conditions, potentially leading to low yields or complex product mixtures. Research in related, less-substituted indane systems has shown that such transformations are possible, but direct extrapolation to the heavily encumbered this compound structure is not documented.

Chemical Modifications of Peripheral Phenyl Moieties

The three peripheral phenyl groups offer more accessible sites for chemical modification, primarily through electrophilic aromatic substitution. smolecule.comevitachem.com The substituent attached to these rings is a bulky alkyl group (the indane core), which is generally electron-donating and therefore activating. This directing group favors substitution at the ortho and para positions of each phenyl ring. libretexts.org

Detailed research findings, particularly from patent literature aimed at developing materials for organic electronics, demonstrate the synthesis of functionalized derivatives. google.com A key example is the preparation of a dibrominated analog, which underscores the feasibility of introducing new functional groups onto the phenyl rings.

Table 1: Synthesis of a Functionalized this compound Derivative

| Precursor | Reagent | Product | Application Context | Reference |

|---|

This documented synthesis produces a derivative where two of the phenyl rings are substituted at the para position with bromine atoms. google.com While this is achieved through the cyclization of a pre-functionalized precursor rather than direct substitution on this compound, it confirms that such substituted structures are stable and synthetically accessible. The electronic properties conferred by these substituents are crucial for their application in electronic devices. google.com

Exploration of Reactivity in Novel Synthetic Sequences

This compound itself is the product of a novel and synthetically interesting reaction sequence. Research has shown it can be formed via a formal [3+2] cycloaddition reaction. rsc.orgrsc.org This process involves the reaction of the triphenylcarbenium ion ([Ph₃C]⁺), acting as a three-carbon synthon, with α-methylstyrene. rsc.orgrsc.org

This reaction is particularly noteworthy as it can occur under conditions used for frustrated Lewis pair-type oxidation. For instance, the oxidation of isopropylbenzene with reagents like triphenylcarbenium tetrafluoroborate (B81430) ([Ph₃C][BF₄]) and a base can lead to the in-situ formation of α-methylstyrene, which then rapidly reacts with another equivalent of the triphenylcarbenium ion to generate the this compound product in significant yield. rsc.orgrsc.org

Table 2: Novel Synthetic Route to this compound

| Reactants | Key Intermediate | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Isopropylbenzene + [Ph₃C][BF₄]/Base | α-methylstyrene | Oxidation followed by [3+2] Cycloaddition | Unprecedented frustrated Lewis pair-type oxidation leading to indane formation. | rsc.orgrsc.org |

The utility of the this compound framework extends to its use as a core structure for more complex molecules. As highlighted in patent literature, derivatives of this compound are of significant interest in materials science, particularly for applications in organic electronics as hole transport or electron blocking materials. google.com The synthesis of these advanced materials represents a key application of the reactivity of this molecular scaffold.

Stereoselective Transformations for Isomeric Control

The C1 carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. However, the current body of scientific literature does not provide specific examples of stereoselective transformations performed on this molecule to control this stereocenter or introduce new ones with high selectivity.

The synthetic routes commonly used to produce this compound, such as the cationic dimerization or [3+2] cycloaddition, typically result in a racemic mixture (an equal mixture of both enantiomers). rsc.orgrsc.org While the potential for developing asymmetric catalytic versions of these syntheses exists, it has not been reported.

Patent literature acknowledges the chirality of the molecule and notes that enantiomerically enriched or pure forms can be obtained through standard resolution techniques, such as chiral separation (e.g., chiral chromatography). google.com This indicates that while stereoselective synthesis methods are not established, the separation of the racemic mixture is a viable strategy for obtaining stereochemically pure material if required for a specific application. The development of synthetic methods that could directly control the stereochemistry during the formation of the indane ring remains an open area for future research.

Broader Implications and Future Research Directions in Indane Chemistry

Contribution to the Synthesis of Sterically Hindered and Polyaromatic Compounds

The synthesis of 1-methyl-1,3,3-triphenylindane itself is a notable achievement in the construction of sterically hindered molecules. The presence of a quaternary carbon and multiple bulky phenyl substituents within a compact indane framework presents significant synthetic challenges. Methodologies developed for its synthesis, often involving Friedel-Crafts reactions, provide valuable insights into overcoming steric hindrance in the formation of complex carbon-carbon bonds. semanticscholar.orgresearchgate.net

The indane core of this compound serves as a scaffold for constructing larger, more complex polyaromatic hydrocarbons (PAHs). Research has demonstrated that functionalized indane derivatives can be precursors to larger fused aromatic systems. rsc.org The principles learned from the synthesis and manipulation of this compound can be extrapolated to the design of novel PAHs with tailored electronic and photophysical properties. For instance, the strategic placement of methyl and phenyl groups can influence the planarity and solubility of the resulting polyaromatic compounds, which are crucial factors for their application in materials science.

Furthermore, the development of synthetic routes to sterically hindered phenols often involves reactions where bulky substituents are introduced onto an aromatic ring. researchgate.net The knowledge gained from creating the crowded environment in this compound can be applied to the synthesis of these important antioxidant compounds.

Advancement of Friedel-Crafts Chemistry and Cycloaddition Reactions

The synthesis of this compound is a classic example of the application of Friedel-Crafts chemistry, a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings. byjus.comnih.gov The intramolecular cyclization of precursors to form the indane ring system under Friedel-Crafts conditions has been a subject of detailed study. semanticscholar.orgresearchgate.netresearchgate.net These investigations have provided a deeper understanding of the mechanistic nuances of these reactions, including the role of Lewis acid catalysts, solvent effects, and the influence of substrate structure on reaction outcomes. semanticscholar.org The successful synthesis of a sterically congested molecule like this compound showcases the robustness and versatility of the Friedel-Crafts reaction. semanticscholar.orgresearchgate.net

Moreover, the indane skeleton can participate in cycloaddition reactions. For example, recent studies have explored formal [3+2] cycloaddition reactions as a pathway to synthesize the indane core, offering an alternative to traditional Friedel-Crafts methods. smolecule.com This opens up new avenues for the construction of functionalized indanes with diverse substitution patterns. The reactivity of the phenyl groups on the indane core towards electrophilic aromatic substitution also presents opportunities for further functionalization. smolecule.com

The study of intramolecular Friedel-Crafts reactions has been crucial in developing methods for synthesizing five- and six-membered rings fused to an aromatic system. masterorganicchemistry.com The formation of the five-membered ring in the indane core is a key step that has been extensively investigated, contributing to a general understanding of the factors that govern the efficiency of such cyclizations. masterorganicchemistry.com

Development of New Catalytic Systems for Indane Formation

The quest for more efficient and selective methods for constructing the indane framework has driven the development of new catalytic systems. While traditional Friedel-Crafts reactions often rely on stoichiometric amounts of strong Lewis acids like aluminum chloride, modern research focuses on developing catalytic alternatives. semanticscholar.orgbyjus.com These newer systems aim to reduce waste, improve atom economy, and enhance control over the reaction's selectivity.

For instance, research into the asymmetric hydrogenation of prochiral substrates has led to the development of sophisticated ruthenium-based catalysts. mdpi.com While not directly applied to this compound, these catalytic systems are crucial for the enantioselective synthesis of chiral indane derivatives, which are valuable building blocks in medicinal chemistry and materials science. The principles governing these catalytic cycles, including ligand design and metal-substrate interactions, can inform the development of catalysts for other types of indane-forming reactions. nih.gov

Furthermore, palladium-catalyzed reactions, such as the cyclotrimerization of arynes, have emerged as powerful tools for the synthesis of polyaromatic structures that can be related to or serve as precursors for indane derivatives. smolecule.com The adaptation of such catalytic methods could provide novel and more efficient pathways to this compound and its analogs.

Design and Synthesis of Novel Indane-Based Architectures

The unique three-dimensional structure of this compound has inspired the design and synthesis of a variety of novel indane-based molecular architectures. A significant area of development is in the field of "centropolyindanes," which are complex three-dimensional PAHs formed by the fusion of multiple indane units. rsc.org These molecules possess a saturated core of sp3-hybridized carbon atoms surrounded by an aromatic shell, leading to unique structural and electronic properties. rsc.org

The study of these complex structures provides fundamental insights into the relationship between molecular geometry and material properties. The synthesis of such intricate molecules relies on the foundational knowledge of indane chemistry, including the principles of stereocontrol and the management of steric interactions, which are evident in the structure of this compound.

Furthermore, indane derivatives are being explored for their potential applications in organic electronics. google.com The rigid and well-defined structure of the indane core can be functionalized with electronically active groups to create materials for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.com The triphenyl-substituted indane framework, as seen in this compound, provides a robust platform for attaching various functional moieties, allowing for the fine-tuning of the material's electronic properties. The development of synthetic strategies for these functionalized indanes often draws upon the methods originally established for simpler analogs. mdpi.com

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 1-Methyl-1,3,3-triphenylindane, and how is purity ensured?

- Answer : The synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce phenyl groups onto the indane core. For example, reacting 1-methylindane with bromobenzene under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, toluene, 110°C) yields the triphenyl derivative. Purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol) to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.3 in 3:1 hexane:EA). Purity validation requires ¹H NMR (absence of residual solvent peaks) and HPLC (retention time consistency) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 7.0–7.5 ppm), while methyl groups resonate as singlets (δ 1.8–2.2 ppm).

- HRMS : Molecular ion peaks ([M+H]⁺ expected at m/z 362.1568) confirm molecular weight.

- IR Spectroscopy : C-H aromatic stretching (~3050 cm⁻¹) and skeletal vibrations (~1600 cm⁻¹) validate structural motifs.

- X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtained (as demonstrated for related indane derivatives) .

Q. What safety protocols are essential when handling this compound in the lab?

- Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin; store in a cool, dry place away from oxidizers. Spill management requires inert absorbents (vermiculite) and ethanol for cleanup. Toxicity data should be cross-referenced with structurally similar compounds (e.g., triphenylmethane derivatives ). Emergency procedures include eye irrigation (15 min) and medical consultation for ingestion .

Advanced Research Questions

Q. How can experimental models assess the neuroprotective potential of this compound in Parkinson’s disease?

- Answer : Adapt the MPTP-induced primate model :

- Administer this compound (10–100 mg/kg, oral) alongside MPTP (6 mg/kg) for 21 days.

- Quantify striatal dopamine via HPLC-ECD (expected preservation >40% vs. controls).

- Behavioral metrics: Rotarod latency, open-field locomotion, and cylinder test asymmetry.

- Histopathology: Tyrosine hydroxylase (TH) immunohistochemistry in substantia nigra.

- Include dose-response curves and pharmacokinetic profiling (plasma Tmax, Cmax).

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Answer :

- Replicate studies : Use standardized protocols (e.g., cell lines, animal strains, dosing regimens).

- Meta-analysis : Pool data from independent labs to identify outliers or concentration-dependent effects.

- Mechanistic validation : Compare binding affinity (e.g., SPR, ITC) across conflicting reports.

- Structural analogs : Synthesize derivatives to isolate substituent effects (e.g., para-methyl vs. trifluoromethyl groups) .

Q. What computational methods predict the binding interactions of this compound with tubulin?

- Answer :

- Molecular Docking (AutoDock Vina) : Dock the compound into the colchicine-binding site (PDB: 1SA0). Prioritize poses with H-bonding to β-tubulin residues (e.g., Lys254, Asn258).

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and binding free energy (MM/PBSA).

- QSAR Models : Corporate electronic descriptors (HOMO-LUMO gap, dipole moment) to predict anti-mitotic activity .

Q. How does steric hindrance influence the photophysical properties of this compound?

- Answer : Bulky triphenyl groups restrict intramolecular rotation (RIR), enhancing aggregation-induced emission (AIE).

- Experimental : Measure fluorescence quantum yield in THF/water mixtures (90% H2O) using a spectrofluorometer. Expect >5-fold intensity increase in aggregate state.

- Computational : DFT calculations (Gaussian 09) optimize geometry and predict HOMO-LUMO gaps. Compare with UV-vis absorption spectra .

Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?

- Answer :

- Rodent Models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 h.

- Analytical Method : LC-MS/MS (LOQ: 1 ng/mL) quantifies parent compound and metabolites (e.g., hydroxylated derivatives).

- Tissue Distribution : Sacrifice animals at 24 h; homogenize brain/liver for tissue-to-plasma ratio calculation.

- Metabolite ID : Use high-resolution orbitrap MS to characterize phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.